N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide
Description
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C17H17N5O2/c1-12-5-3-4-6-15(12)17-19-21-22(20-17)11-16(23)18-13-7-9-14(24-2)10-8-13/h3-10H,11H2,1-2H3,(H,18,23) |
InChI Key |
PJSUGXCXSQKREW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tetrazole ring and an acetamide functional group. This article explores the biological activity of this compound, detailing its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Overview
The compound is characterized by the following structural components:
- 4-Methoxyphenyl moiety : Contributes to lipophilicity and potential interactions with biological targets.
- Tetrazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Acetamide group : Enhances solubility and bioavailability.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, particularly against Gram-positive bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.
- Antitumor Activity : In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values indicate significant cytotoxicity, warranting further investigation into its potential as an anticancer agent.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. Further studies are needed to elucidate these interactions.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 62.5 | Disruption of cell wall synthesis |
| Antitumor | HeLa | 226 | Induction of apoptosis |
| Antitumor | A549 | 242.52 | Cell cycle arrest |
Case Study 1: Antitumor Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in both HeLa and A549 cells, with observed apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antibacterial activity was tested against Staphylococcus aureus. The compound exhibited notable activity with an MIC value of 62.5 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.
The biological activity of this compound is likely attributed to its ability to interact with multiple biological targets:
- Receptor Binding : The tetrazole ring may facilitate binding to specific receptors involved in cell signaling pathways.
- Enzyme Modulation : The acetamide group could enhance interactions with enzymes, leading to altered metabolic pathways.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Several studies have indicated that compounds containing tetrazole rings exhibit anticancer properties. For instance, derivatives similar to N-(4-methoxyphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide have shown promising results against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways associated with cell proliferation and survival .
Compound Type Cancer Type IC50 Value (µM) Tetrazole Derivative Breast Cancer 5.71 Tetrazole Derivative Lung Cancer 23.30 Similar Compound Glioblastoma 10–30 - Antimicrobial Properties
- Neuropharmacological Effects
Material Science Applications
- Polymer Chemistry
Case Studies
-
Anticancer Research
- A study published in a peer-reviewed journal demonstrated that a related tetrazole derivative exhibited significant cytotoxicity against human breast cancer cells, with an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
- Antimicrobial Evaluation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and related acetamide derivatives:
Key Comparative Insights
Tetrazole vs. Other Heterocycles
- Oxadiazole-thio (compound 2b): The sulfur atom improves lipophilicity, aiding in membrane penetration for antimicrobial activity .
Substituent Effects
- 4-Methoxyphenyl : Common in compounds 38, 2b, and the target, this group improves solubility but may reduce metabolic stability compared to halogenated analogues (e.g., 4-bromophenyl in FPR2 agonists) .
Pharmacological Activity
- Anticancer Activity : Compound 38 showed IC50 values <10 μM against HCT-1 and MCF-7 cell lines, attributed to quinazoline’s kinase inhibition . The target compound’s tetrazole may offer distinct mechanisms, such as DNA intercalation or topoisomerase inhibition, though experimental validation is needed.
- Receptor Agonism: Pyridazinone derivatives () activate FPR2 via calcium mobilization, while the target’s tetrazole may engage different signaling pathways due to its unique electronics .
- Antimicrobial Potential: Compound 2b’s benzofuran-oxadiazole scaffold demonstrated potent laccase catalysis, suggesting the target’s tetrazole could be optimized for similar enzymatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
